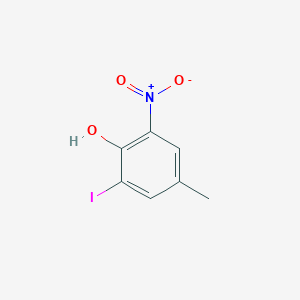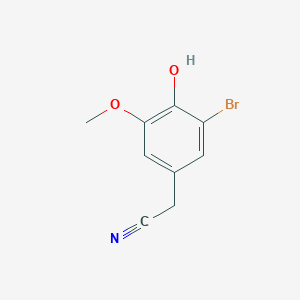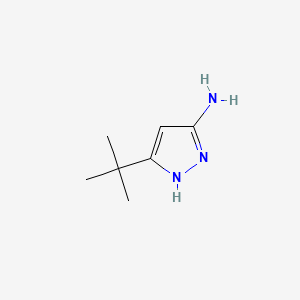
4-(Pyrrolidin-1-ylsulfonyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline and its derivatives often involves complex organic reactions. A study by Krishnan et al. (2021) elucidates the crystal structure of a closely related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, highlighting the molecule's coplanarity and the interactions within its crystal structure, which are pivotal for its synthesis outcomes (Krishnan et al., 2021). Another approach involves the electrochemical polymerization of aniline in specific ionic liquids, a process that simplifies the synthesis of polyaniline, indicating a potential pathway for synthesizing related compounds (Shen & Huang, 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Pyrrolidin-1-ylsulfonyl)aniline has been studied using various techniques such as X-ray diffraction and density functional theory (DFT). Krishnan et al. (2021) provide a detailed analysis of the molecular geometry and intermolecular interactions within the crystal structure of a similar molecule, contributing valuable insights into the structural characteristics of such compounds (Krishnan et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 4-(Pyrrolidin-1-ylsulfonyl)aniline derivatives showcase the compound's versatility. For instance, the electropolymerization of aniline in ionic liquids highlights the compound's potential in forming polyaniline with high specific capacitance, suggesting its utility in electrochemical applications (Shen & Huang, 2018). Moreover, the copolymerization of aniline with pyrrole indicates the possibility of creating copolymers with unique properties, further expanding the chemical versatility of 4-(Pyrrolidin-1-ylsulfonyl)aniline derivatives (Sarı & Talu, 1998).
Physical Properties Analysis
The physical properties of 4-(Pyrrolidin-1-ylsulfonyl)aniline and its derivatives are influenced by their molecular structure. The study by Krishnan et al. (2021) on the crystal structure provides insights into the compound's physical characteristics, such as its coplanarity and intermolecular interactions, which are crucial for understanding its physical properties (Krishnan et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-(Pyrrolidin-1-ylsulfonyl)aniline derivatives are highlighted in their reactions and the synthesis of polymers. The electropolymerization process described by Shen and Huang (2018) demonstrates the compound's reactivity and its application in producing materials with desirable electrochemical properties (Shen & Huang, 2018). Additionally, the copolymerization studies show the compound's ability to form copolymers with varying properties, indicating its chemical versatility (Sarı & Talu, 1998).
Applications De Recherche Scientifique
Crystal Structure Analysis and DFT Studies
The crystal structure of a compound closely related to 4-(Pyrrolidin-1-ylsulfonyl)aniline, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, has been investigated. This study showed that the molecule is essentially coplanar with specific dihedral angles between the pyrrolidine and benzene rings. It also featured strong hydrogen bonds and weak C-H···π interactions, contributing to its crystal packing. Density Functional Theory (DFT) calculations correlated closely with the experimental findings, providing insights into molecular interactions and stability (Krishnan et al., 2021).
Synthesis and Biological Study
A novel compound involving a derivative of 4-(Pyrrolidin-1-ylsulfonyl)aniline was synthesized and showed higher antimicrobial activity compared to its metal complexes. This research highlights the potential of 4-(Pyrrolidin-1-ylsulfonyl)aniline derivatives in the development of new antimicrobial agents (P. N. Patel et al., 2011).
Electrochemical Polymerization
The electrochemical polymerization of aniline in a protic ionic liquid with high proton activity has been explored. This process, which involves a proton functionalized ionic liquid, facilitates the electropolymerization of aniline, leading to porous structures and high electrode specific capacitance. This research has implications for improving the electrochemical performance of polyaniline obtained in ionic liquid media (Shen & Huang, 2018).
Comparative Studies in Polymer Chemistry
Comparative studies in the oxidation and polymerization of aniline and pyrrole have been conducted. These studies provide insights into the similarities and differences in the chemical behavior of these compounds, which can be crucial for developing new materials with specific electrical and physical properties (Blinova et al., 2007).
Docking and QSAR Studies
Docking and quantitative structure–activity relationship (QSAR) studies have been performed on derivatives of 4-(Pyrrolidin-1-ylsulfonyl)aniline. These studies help in understanding the molecular orientations and conformations of inhibitors in drug discovery, particularly in the context of c-Met kinase inhibitors (Caballero et al., 2011).
Organocatalytic Applications
The use of organocatalysts bearing pyrrolidine and sulfone moieties in asymmetric Michael reactions has been studied. This research demonstrates the potential of such catalysts in organic synthesis, particularly in reactions involving ketones and nitroolefins (Syu et al., 2010).
Orientations Futures
The future directions for compounds like 4-(Pyrrolidin-1-ylsulfonyl)aniline could involve further exploration of their potential in drug discovery, given the versatility of the pyrrolidine ring . More research could also be conducted to understand their synthesis, chemical reactions, and mechanisms of action in greater detail.
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIWXDLCUZTDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336722 | |
| Record name | 4-(pyrrolidin-1-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylsulfonyl)aniline | |
CAS RN |
88327-91-7 | |
| Record name | 4-(pyrrolidin-1-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidine-1-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






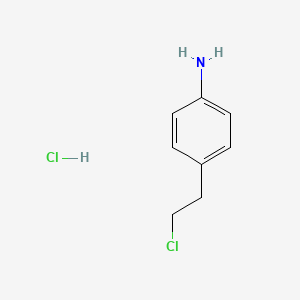

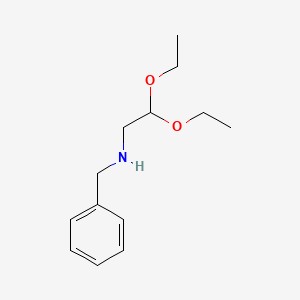

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)
![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)
